Piracetam - 7491-74-9

Piracetam

Catalog Number: EVT-278604
CAS Number: 7491-74-9
Molecular Formula: C6H10N2O2
Molecular Weight: 142.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Piracetam, a cyclic derivative of gamma-aminobutyric acid (GABA), is the archetype of a class of drugs known as "nootropics". [] Nootropics are psychoactive substances that are purported to enhance cognitive function. [] While the precise mechanisms by which Piracetam affects the central nervous system remain incompletely understood, it is thought to influence neuronal metabolism, membrane fluidity, and neurotransmitter systems. [, , ] Piracetam readily crosses the blood-brain barrier, achieving significant concentrations in various brain regions. [] Despite its widespread use in some countries, its clinical efficacy in humans remains a subject of ongoing research and debate. []

Compound Description: Cinnarizine HCl is an antihistamine drug commonly prescribed to treat nausea, vomiting, and vertigo. It is often combined with Piracetam in pharmaceutical preparations due to their synergistic effects in improving cognitive function and reducing symptoms like dizziness. []

Relevance: While not structurally similar to Piracetam, Cinnarizine HCl is often used in conjunction with Piracetam in clinical settings for enhanced therapeutic benefit. []

Vinpocetine

Compound Description: Vinpocetine is a nootropic drug with purported cognitive-enhancing and memory-boosting effects. It is believed to work by increasing blood flow and oxygen supply to the brain. [, ]

Relevance: Vinpocetine, like Piracetam, is categorized as a nootropic drug and shares a similar therapeutic focus on improving cognitive function. [, ] They are often studied together and even formulated as fixed-dose combinations for enhanced efficacy in addressing conditions like tinnitus and cognitive impairment. [, ]

Ginkgo biloba Extract

Compound Description: Ginkgo biloba extract is derived from the leaves of the Ginkgo biloba tree and is known for its antioxidant and potential cognitive-enhancing properties. []

Relevance: Ginkgo biloba extract, similar to Piracetam, is explored for its potential benefits in improving cognitive function, particularly in conditions like tinnitus. [] Research investigates the synergistic effects of combining Ginkgo biloba extract with Piracetam and Vinpocetine for enhanced therapeutic outcomes. []

γ-aminobutyric acid (GABA)

Compound Description: γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. It plays a crucial role in regulating neuronal excitability and is involved in various brain functions, including mood, sleep, and cognition. [, , ]

Relevance: Piracetam was initially developed as a cyclic analogue of GABA. [] While Piracetam's precise mechanism of action is not fully understood, it is believed to modulate GABAergic neurotransmission, contributing to its potential nootropic effects. [, ]

Oxiracetam

Compound Description: Oxiracetam is another nootropic drug in the racetam family, structurally similar to Piracetam. It is purported to have cognitive-enhancing effects, potentially through influencing cholinergic and glutamatergic systems in the brain. []

Relevance: Oxiracetam, being structurally similar to Piracetam and belonging to the same racetam family, offers valuable insights into the structure-activity relationship of these nootropic compounds. [] Comparative studies of Oxiracetam and Piracetam help elucidate their distinct pharmacological profiles and mechanisms of action. []

Citicoline

Compound Description: Citicoline is a naturally occurring compound involved in the synthesis of phospholipids, essential components of cell membranes. It is investigated for its potential neuroprotective and cognitive-enhancing properties, particularly in conditions like stroke, dementia, and age-related cognitive decline. []

Relevance: Citicoline shares a similar therapeutic focus with Piracetam in enhancing cognitive function and potentially protecting against neurological decline. [] Pharmaceutical formulations combine Citicoline and Piracetam to harness their potential synergistic effects in addressing memory impairment, cognitive disorders, and neurodegenerative diseases. []

Carbamazepine

Compound Description: Carbamazepine is an anticonvulsant drug commonly used to treat epilepsy, particularly focal seizures. It exerts its effects by stabilizing neuronal membranes and reducing the excitability of nerve cells. [, , ]

Relevance: Research has explored the combined use of Carbamazepine and Piracetam in treating epilepsy, particularly in cases of complex partial seizures associated with cognitive impairment. [] Studies suggest that Piracetam might potentiate Carbamazepine’s antiepileptic effects and mitigate potential cognitive side effects associated with Carbamazepine use. [, ]

Duloxetine

Compound Description: Duloxetine is a serotonin-norepinephrine reuptake inhibitor (SNRI) commonly prescribed as an antidepressant. It works by increasing the levels of serotonin and norepinephrine, neurotransmitters involved in regulating mood, in the brain. []

Relevance: Duloxetine, as an antidepressant, addresses the mood-related aspects of conditions often co-occurring with cognitive impairment. [] Studies have investigated whether combining Duloxetine with Piracetam could provide a multifaceted therapeutic approach to address both mood and cognitive symptoms, although findings suggest no additional benefit of the combination. []

Compound Description: Morphine is an opioid analgesic drug used to relieve severe pain. It works by binding to opioid receptors in the brain and spinal cord, altering the perception of and response to pain. [, ]

Relevance: Research has investigated the interaction of Piracetam with the effects of opioid drugs like morphine. [, ] Studies suggest that Piracetam might modulate the response to opioid drugs, particularly influencing the hormonal response to morphine administration. [, ] This interaction highlights the potential of Piracetam to impact the complex interplay of neurotransmitters and hormones involved in pain and stress responses. [, ]

Leu-enkephalin

Compound Description: Leu-enkephalin is an endogenous opioid peptide involved in pain perception, reward, and stress response. It acts on opioid receptors in the brain and body, producing analgesic and mood-altering effects. []

Relevance: Similar to its interaction with morphine, Piracetam has been studied for its potential to modulate the effects of opioid peptides like leu-enkephalin. [] This research delves into the intricate interplay of Piracetam with the endogenous opioid system, highlighting its potential to influence various physiological processes, including pain perception and stress responses. []

Synthesis Analysis

Methods and Technical Details

The synthesis of piracetam can be accomplished through several methods, with one notable approach involving the reaction of ethyl-4-chloro-n-butanoate with glycinamide hydrochloride in the presence of an alkaline medium and an organic solvent such as propyl alcohol. The process typically involves heating the mixture under reflux for 20 to 30 hours, followed by thermal filtration to remove solvents under reduced pressure. The resulting residue is then recrystallized to yield white or off-white crystalline piracetam with a reported yield of approximately 53.5% .

Another method emphasizes the use of different solvents and reaction conditions to optimize yield and purity. For instance, using absolute ethyl alcohol instead of propyl alcohol has been shown to yield slightly higher amounts of piracetam . These methods highlight the importance of solvent selection and reaction parameters in the synthesis of piracetam.

Molecular Structure Analysis

Structure and Data

Piracetam's molecular formula is C_6H_10N_2O_2, with a molecular weight of approximately 142.16 g/mol. The structure consists of a pyrrolidine ring connected to an acetamide group, which is responsible for its pharmacological activity. The compound exhibits a melting point range of 151.6 to 152.0 degrees Celsius, indicating its stability under standard conditions .

The molecular structure can be represented as follows:

C6H10N2O2\text{C}_6\text{H}_{10}\text{N}_2\text{O}_2

This structure allows piracetam to interact with various neurotransmitter systems in the brain, contributing to its cognitive-enhancing effects.

Chemical Reactions Analysis

Reactions and Technical Details

Piracetam undergoes various chemical reactions during its synthesis and degradation processes. One critical aspect is the formation of impurities such as 2-oxo-1-pyrrolidine acetic acid during synthesis, which can affect the purity of the final product. Techniques like Fourier Transform Infrared Spectroscopy (FTIR) have been developed to identify and quantify these impurities effectively .

Additionally, piracetam can participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of its degradation products. Understanding these reactions is essential for ensuring the quality and efficacy of piracetam in pharmaceutical formulations.

Mechanism of Action

Process and Data

Research indicates that piracetam acts on specific receptors associated with neuroprotection and cognitive enhancement, although the exact pathways remain an area of ongoing investigation . The compound's ability to cross the blood-brain barrier further contributes to its effectiveness as a nootropic agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Piracetam is characterized by several distinct physical and chemical properties:

  • Appearance: White or off-white crystalline powder
  • Solubility: Freely soluble in water; sparingly soluble in organic solvents
  • Melting Point: 151.6 - 152.0 degrees Celsius
  • pH: Neutral when dissolved in water
  • Stability: Sensitive to moisture; should be stored in a dry environment

These properties are crucial for its formulation into pharmaceutical products, affecting both bioavailability and stability during storage .

Applications

Scientific Uses

Piracetam has been extensively studied for its potential therapeutic applications:

  • Cognitive Enhancement: Used in clinical settings to improve memory and learning capabilities.
  • Neuroprotection: Investigated for its role in protecting neurons from damage due to ischemia or neurodegenerative conditions.
  • Stroke Recovery: Administered post-stroke to aid recovery processes.
  • Management of Cognitive Disorders: Explored for use in conditions such as Alzheimer's disease, dyslexia, and other cognitive impairments.

Research continues into its efficacy across various populations, including elderly patients experiencing cognitive decline and younger individuals seeking cognitive enhancement .

Historical Context and Conceptual Evolution of Piracetam

Emergence of Nootropic Pharmacology: Piracetam as the First Cognitive Enhancer

Developed in 1964 by Romanian psychologist and chemist Corneliu E. Giurgea at UCB Pharma, piracetam (2-oxo-1-pyrrolidine acetamide) was the first compound classified as a "nootropic" – a term Giurgea coined to describe drugs enhancing learning and memory without sedation or stimulation [3] [8]. Unlike contemporary psychotropic agents, piracetam exhibited a novel mechanism divorced from generalized excitation or depression of the central nervous system. Structurally, it is a cyclic derivative of γ-aminobutyric acid (GABA), yet it lacks direct affinity for GABA receptors and does not modulate GABAergic neurotransmission in conventional ways [1] [4].

Piracetam’s introduction marked a paradigm shift by targeting higher-order integrative brain functions. Preclinical studies demonstrated its ability to improve memory consolidation and resilience against hypoxia-induced amnesia without altering baseline behavior, distinguishing it from psychostimulants [3] [8]. Crucially, its effects were more pronounced in cognitively impaired models, suggesting a "neurostabilizing" role rather than a blanket enhancement. This laid the groundwork for a new pharmacological class focused on optimizing neuronal efficiency rather than merely correcting deficits [6] [8].

Table 1: Core Characteristics of Piracetam as the Prototype Nootropic

FeatureDescriptionContrast with Conventional Agents
Primary TargetNeuronal membrane fluidity & neuroplasticityNot receptor-specific (e.g., unlike GABA agonists or cholinesterase inhibitors)
Neurotransmitter ModulationIndirect enhancement of cholinergic, glutamatergic systems via membrane stabilizationDoes not directly agonize/antagonize receptors
Functional EffectEnhanced learning/memory under impairment; neuroprotectionMinimal effects in healthy systems; non-sedating/non-stimulating
Structural BasisCyclic GABA derivative; pyrrolidone nucleusShares base structure with pyroglutamate but distinct pharmacology

Early Clinical Applications: From Epilepsy to Neurodegenerative Hypotheses

Piracetam’s initial clinical trajectory diverged from its eventual cognitive focus. By the 1970s, European clinicians observed its efficacy in cortical myoclonus, a seizure disorder characterized by involuntary muscle jerks. This application gained formal approval in the UK and other European countries, where piracetam became adjunctive therapy for myoclonus irrespective of etiology [1] [4]. Its anticonvulsant properties were attributed partly to restored neuronal membrane fluidity, dampening hyperexcitability, and enhancing the efficacy of conventional antiepileptics like diazepam [1] [7].

Concurrently, piracetam revealed broader cerebrovascular and metabolic effects. Studies demonstrated its capacity to improve erythrocyte deformability, reduce adhesion to vascular endothelium, and inhibit platelet aggregation [1] [8]. This vascular profile spurred trials in sickle cell anemia, where it reduced vaso-occlusive crises by improving microcirculation – though robust evidence remained limited [1] [4]. These findings catalyzed a conceptual pivot toward neurodegeneration. Researchers hypothesized that piracetam’s dual neuronal and vascular actions could address multifactorial pathologies like dementia. Early clinical studies in aging populations reported mild improvements in alertness and cognitive performance, particularly in vascular dementia and post-stroke recovery [6] [8] [10].

Table 2: Evolution of Piracetam’s Primary Clinical Applications

EraPrimary IndicationsKey Mechanistic InsightsOutcome Evidence
1970s-1980sCortical myoclonus (adjunct)Membrane stabilization reduces neuronal hyperexcitability; synergizes with GABAergicsEstablished efficacy in reducing myoclonic jerks [1]
1980s-1990sVascular disorders (sickle cell, vertigo)Enhanced erythrocyte deformability; reduced platelet aggregationMixed results; weak evidence for sickle cell prevention [1] [4]
1990s-2000sCognitive decline (dementia, post-stroke aphasia)Neuroprotection against hypoxia; modulation of NMDA/AMPA receptors; increased synaptic densityCochrane reviews (2001, 2005) note inconsistent benefits; marginal gains in specific subgroups (e.g., post-stroke aphasia) [4] [8] [10]

Paradigm Shifts in Neuropharmacology: Piracetam’s Role in Redefining Therapeutic Targets

Piracetam’s most enduring legacy lies in challenging the receptor-centric dogma of neuropharmacology. Its mechanism – modulating membrane fluidity rather than binding specific receptors – revealed a new axis for intervention. Research showed it interacts with polar phospholipid heads in cell membranes, counteracting pathological rigidity induced by amyloid-β peptides or aging [1] [3]. This restored membrane fluidity normalized ion channel function, receptor mobility, and neurotransmitter release, particularly in cholinergic and glutamatergic systems [1] [8].

This membrane-targeting action had profound implications:

  • Neurodegenerative Redefinition: Piracetam increased hippocampal synaptic density by up to 20% in alcohol-withdrawn rats and reversed age-related NMDA receptor decline, positioning membrane integrity as foundational to neuroplasticity [1] [8].
  • Vascular Integration: Its effects on erythrocytes and endothelium underscored the interdependence of vascular health and neuronal function, presaging modern "neurovascular unit" concepts in dementia [1] [9].
  • Therapeutic Innovation: Piracetam inspired successor racetams (e.g., aniracetam, levetiracetam) and nanoparticle delivery systems that exploit membrane dynamics for CNS targeting [9].

Critically, piracetam’s clinical limitations – modest efficacy in heterogeneous conditions like Alzheimer’s – highlighted the complexity of translating membrane effects into broad cognitive benefits. Yet, it validated neuroprotection and neuroplasticity as viable therapeutic goals, directly influencing later research into AMPA modulators and mitochondrial stabilizers [5] [8] [9].

Table 3: Piracetam's Influence on Neuropharmacological Concepts

Paradigm ShiftPiracetam's RoleDownstream Impact
Beyond Receptor BindingDemonstrated efficacy via physicochemical membrane interactionsValidated non-receptor targets (e.g., lipid bilayers, ion channel microenvironments)
Neuroplasticity FocusEnhanced synaptic density & neurotrophic signaling in impaired modelsPaved way for pro-cognitive agents targeting BDNF, CREB pathways
Multi-Mechanistic TherapeuticsCombined neuromodulatory, vascular, & neuroprotective effectsInspired multifactorial approaches to complex diseases (e.g., Alzheimer’s)
Translational ChallengesMixed clinical results despite mechanistic noveltyHighlighted need for precision targeting (e.g., nanoparticle delivery [9])

Piracetam remains a cornerstone of neuropharmacology not for its universal efficacy, but for redefining what a neurotherapeutic could be – an agent harmonizing neuronal, vascular, and metabolic resilience. Its journey from an antimyoclonic agent to a prototype noropic mirrors neuroscience’s evolving grasp of cognition’s biological complexity.

Properties

CAS Number

7491-74-9

Product Name

Piracetam

IUPAC Name

2-(2-oxopyrrolidin-1-yl)acetamide

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

InChI

InChI=1S/C6H10N2O2/c7-5(9)4-8-3-1-2-6(8)10/h1-4H2,(H2,7,9)

InChI Key

GMZVRMREEHBGGF-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)CC(=O)N

Solubility

In water, 8.3X10+4 mg/L at 25 °C (est)

Synonyms

2-Pyrrolidone-N-Acetamide
Avigilen
Axonyl
Cerebroforte
Cerepar N
Ciclofalina
Cuxabrain
Dinagen
Gabacet
Geram
Memo Puren
Memo-Puren
Nootrop
Nootropil
Nootropyl
Normabraïn
Piracebral
Piracetam
Piracetam AbZ
Piracetam RPh
Piracetam-RPh
Piracetrop
Pirazetam
Pyracetam
Pyramem
Sinapsan
UCB 6215
UCB-6215
UCB6215

Canonical SMILES

C1CC(=O)N(C1)CC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.